![molecular formula C26H25N3O2S B2370751 2-(4-(2,4-二甲基苯基)-2-氧代-2,3-二氢-1H-苯并[b][1,4]二氮杂戊-1-基)-N-(3-(甲硫基)苯基)乙酰胺 CAS No. 941956-23-6](/img/structure/B2370751.png)

2-(4-(2,4-二甲基苯基)-2-氧代-2,3-二氢-1H-苯并[b][1,4]二氮杂戊-1-基)-N-(3-(甲硫基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

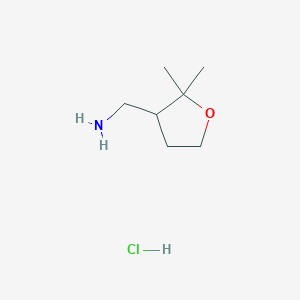

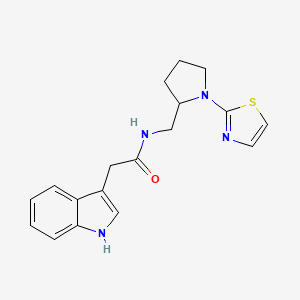

2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C26H25N3O2S and its molecular weight is 443.57. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

组织蛋白酶 B 抑制和细胞毒性

Spencer 等人 (2009) 探索的苯并二氮杂卓类化合物,因其对癌细胞的体外细胞毒性和对组织蛋白酶 B(一种与癌症进展有关的酶)的抑制作用而受到研究。研究发现组织蛋白酶 B 抑制和细胞毒性效应之间存在很强的相关性,表明在癌症治疗中具有潜在应用 (Spencer 等,2009)。

抗菌和抗癌活性

Verma 等人 (2015) 的另一项研究合成并评估了一系列苯并二氮杂卓衍生物的抗菌和抗癌活性。他们发现某些衍生物表现出显着的抗菌特性和有效的抗癌活性,其中一种化合物对 HCT 116 癌细胞系的效力高于参考药物 5-FU。这表明苯并二氮杂卓衍生物在治疗感染和癌症中具有治疗潜力 (Verma 等,2015)。

抗抑郁、抗焦虑和镇痛作用

Singh 等人 (2010) 对新型 2-取代的 1,4-苯并二氮杂卓-2-酮的研究揭示了在动物模型中具有有希望的抗抑郁和抗焦虑作用,以及显着的镇痛作用,突出了开发用于心理健康和疼痛管理的新治疗剂的潜力 (Singh 等,2010)。

作用机制

Target of Action

The compound “2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide” contains a benzodiazepine moiety. Benzodiazepines are known to act on the central nervous system, primarily targeting gamma-aminobutyric acid (GABA) receptors .

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

Benzodiazepines affect the GABAergic pathway, which is one of the major inhibitory signaling pathways in the central nervous system. By enhancing the inhibitory effects of GABA, benzodiazepines can decrease the excitability of neurons .

Result of Action

The enhancement of GABAergic inhibition in the central nervous system by benzodiazepines can lead to effects such as sedation, hypnosis, decreased anxiety, muscle relaxation, and anticonvulsant activity .

Action Environment

The efficacy and stability of benzodiazepines can be influenced by various factors, including the individual’s metabolic rate, liver function, age, sex, diet, and concurrent use of other medications .

属性

IUPAC Name |

2-[4-(2,4-dimethylphenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2S/c1-17-11-12-21(18(2)13-17)23-15-26(31)29(24-10-5-4-9-22(24)28-23)16-25(30)27-19-7-6-8-20(14-19)32-3/h4-14H,15-16H2,1-3H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPXVRQEKVSXLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N(C(=O)C2)CC(=O)NC4=CC(=CC=C4)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-(Tert-butyl)phenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370671.png)

![5,6-Dimethyl-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine](/img/structure/B2370675.png)

![7-allyl-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2370676.png)

![3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2370678.png)

![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2370681.png)

![N-{4-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B2370682.png)

![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene](/img/structure/B2370683.png)

![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(E)-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2370691.png)